molecular formula C10H20Cl2N4O B1448302 4-amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide dihydrochloride CAS No. 1573547-94-0

4-amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide dihydrochloride

Cat. No.: B1448302
CAS No.: 1573547-94-0
M. Wt: 283.2 g/mol
InChI Key: TYVIYWFCLAVPMS-UHFFFAOYSA-N
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Description

4-amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide dihydrochloride is a chemical compound with the molecular formula C10H18N4O. It is primarily used for research purposes and is not intended for human use . This compound is notable for its unique structure, which includes a pyrazole ring, an isopropyl group, and an amide linkage.

Properties

IUPAC Name

4-amino-N-(2-propan-2-ylpyrazol-3-yl)butanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O.2ClH/c1-8(2)14-9(5-7-12-14)13-10(15)4-3-6-11;;/h5,7-8H,3-4,6,11H2,1-2H3,(H,13,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVIYWFCLAVPMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)NC(=O)CCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide dihydrochloride can be achieved through several methods. One common approach involves the reaction of 4-aminobutanamide with 1-isopropyl-1H-pyrazole-5-carboxylic acid under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, where the reactants are combined in large reactors under controlled temperatures and pressures. The use of automated systems ensures consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halides, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmacological Studies

4-Amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide dihydrochloride has been investigated for its potential pharmacological properties. Some of the notable applications include:

  • Anti-inflammatory Activity : In studies, compounds similar to this have shown promise in reducing inflammation markers, suggesting potential use in treating conditions like arthritis.
  • Antitumor Properties : Preliminary research indicates that derivatives of this compound may inhibit cancer cell proliferation, making it a candidate for further development in oncology.

Neuropharmacology

Research has suggested that pyrazole derivatives can influence neurotransmitter systems. The specific compound may affect:

  • GABAergic Activity : Investigations into its effects on GABA receptors could lead to insights into treatments for anxiety and depression.

Synthetic Chemistry

The synthesis of this compound is often utilized as a model for developing new pyrazole derivatives. Its structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal examined the anti-inflammatory effects of various pyrazole derivatives including this compound. The results indicated a significant reduction in pro-inflammatory cytokines in vitro, supporting its potential use in inflammatory diseases.

Case Study 2: Antitumor Activity

In another investigation, the compound was tested against several cancer cell lines. The findings demonstrated that it inhibited cell proliferation by inducing apoptosis, thereby highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide dihydrochloride involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

4-amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide dihydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with an isopropyl group and an amino group, which are critical for its biological activity. The synthesis typically involves standard organic reactions, including amination and acylation techniques.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. For instance, compounds with similar structures have been shown to inhibit p38 MAP kinase, a critical regulator in inflammatory responses .

Pharmacological Profile

Research indicates that this compound may exhibit:

  • Anti-inflammatory effects : By inhibiting key inflammatory pathways, it could potentially reduce conditions such as arthritis.
  • Antitumor activity : Similar pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
  • Neuroprotective properties : Some studies have indicated that related compounds enhance neurite outgrowth in neuronal cultures, hinting at neurotrophic effects that could be beneficial in neurodegenerative diseases .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
This compoundAnti-inflammatory, Antitumor
5-amino-N-phenyl-1H-pyrazol-4-yl derivativesSelective p38 MAP kinase inhibitors
Merrilactone ANeurotrophic activity

Case Study 1: Anti-inflammatory Properties

In a study investigating the anti-inflammatory effects of pyrazole derivatives, this compound was tested against lipopolysaccharide (LPS)-induced inflammation in vitro. The results showed a significant reduction in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Case Study 2: Antitumor Activity

Another study assessed the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that it inhibited cell proliferation and induced apoptosis in a dose-dependent manner. This suggests that the compound could be further developed as a chemotherapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide dihydrochloride
Reactant of Route 2
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4-amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide dihydrochloride

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